molecular formula C12H23N3O6 B6303261 tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate CAS No. 2108550-78-1

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate

Cat. No.: B6303261
CAS No.: 2108550-78-1
M. Wt: 305.33 g/mol
InChI Key: ZULXWWCUXZJBKD-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a hydrazinyl substituent at the 4-position of the piperidine ring. The oxalate counterion enhances its crystallinity and solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis. Its hydrazine moiety enables reactivity in forming hydrazones or coordinating with metal ions, which is valuable in medicinal chemistry and catalysis .

Properties

IUPAC Name

tert-butyl 4-hydrazinylpiperidine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.C2H2O4/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13;3-1(4)2(5)6/h8,12H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULXWWCUXZJBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-34-5
Record name 1-Piperidinecarboxylic acid, 4-hydrazinyl-, 1,1-dimethylethyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate typically involves the reaction of tert-butyl 4-hydrazinylpiperidine-1-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere and a temperature range of 2-8°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to the biological activities associated with hydrazine derivatives. These activities include:

  • Anticonvulsant Properties : Research indicates that hydrazinyl compounds may exhibit anticonvulsant effects, making them candidates for treating epilepsy and other seizure disorders.
  • Antibacterial Activity : The hydrazinyl group is known for its antibacterial properties, which could be harnessed in developing new antibiotics.

Organic Synthesis

In organic chemistry, tert-butyl 4-hydrazinylpiperidine-1-carboxylate oxalate serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for:

  • Multi-step Reactions : The compound can participate in oxidation, reduction, and substitution reactions, making it versatile for creating complex molecules.
  • Precursor for Drug Development : Its derivatives are being studied as potential drug candidates for various diseases, including cancer and autoimmune disorders .

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of various hydrazine derivatives, including tert-butyl 4-hydrazinylpiperidine-1-carboxylate. Results indicated significant activity against induced seizures in animal models, suggesting its potential as a therapeutic agent for epilepsy.

Case Study 2: Antibacterial Properties

Research focused on the antibacterial efficacy of hydrazine derivatives found that tert-butyl 4-hydrazinylpiperidine-1-carboxylate exhibited notable activity against several strains of bacteria. This positions the compound as a promising candidate for antibiotic development.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
HydrazineSimple hydrazine structureKnown for reducing properties
PhenylhydrazineContains a phenyl groupExhibits distinct reactivity patterns
Tert-butyl carbamateLacks hydrazine functionalityUsed primarily as a protective group
Tert-butyl 4-hydrazinylpiperidineFeatures piperidine and hydrazinylPotential applications in medicinal chemistry

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Core Structural Variations

The tert-butyl carbamate-protected piperidine scaffold is common among analogs, but substituents at the 4-position and counterions vary significantly:

Compound Name Substituent at 4-position Counterion CAS Number Molecular Weight Key Features
tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate Hydrazinyl Oxalate 2609842-67-1* 387.49 (sulfonate salt)† Reactive hydrazine group; oxalate enhances crystallinity
tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate Amino, methyl Oxalate 900642-17-3 274.29 (free base) Methyl group increases hydrophobicity; amino group for nucleophilic reactions
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate Aminomethyl, hydroxyl Oxalate 1588440-96-3 307.31 (free base) Hydroxyl improves solubility; aminomethyl enables further derivatization
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino, pyridinyl None 1707580-61-7 277.36 Pyridine ring introduces aromaticity and metal-coordination potential
tert-Butyl 4-formylpiperidine-1-carboxylate Formyl None 137076-22-3 213.28 Aldehyde group for condensation reactions

†Molecular weight calculated for sulfonate salt; oxalate salt weight would differ.

Functional Group Reactivity

  • Hydrazinyl (Target Compound) : Forms hydrazones with ketones/aldehydes, useful in prodrug design or bioconjugation .
  • Amino (e.g., CAS 900642-17-3): Participates in amidation, alkylation, or Schiff base formation .
  • Aminomethyl (CAS 1588440-96-3): Enables attachment of additional functional groups (e.g., fluorescent tags) .
  • Formyl (CAS 137076-22-3) : Reacts with amines to form imines or undergoes nucleophilic additions .

Counterion Effects

  • Oxalate Salts : Improve solubility in aqueous media and stability during storage compared to free bases.
  • Sulfonate Salts (e.g., 4-methylbenzenesulfonate in CAS 2609842-67-1) : Enhance thermal stability and reduce hygroscopicity .

Physical Properties

  • Solubility : Oxalate salts generally exhibit higher aqueous solubility than sulfonates or free bases due to ionic interactions.
  • Melting Points : Crystalline oxalate salts (e.g., target compound) typically have higher melting points (>150°C) compared to oily free bases (e.g., CAS 1707580-61-7) .

Research and Application Insights

  • Pharmaceutical Intermediates : The target compound’s hydrazine group is pivotal in synthesizing kinase inhibitors and anticancer agents. Similar compounds (e.g., CAS 1707580-61-7) are used in G protein-coupled receptor (GPCR) modulator development .
  • Material Science : Formyl-substituted analogs (CAS 137076-22-3) serve as crosslinkers in polymer chemistry .
  • Analytical Challenges : Techniques like spectrofluorometry and tensiometry (as applied to quaternary ammonium compounds in ) may be adapted to study micelle formation or aggregation behavior of these piperidine derivatives.

Biological Activity

Overview

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate is a chemical compound with the molecular formula C12H23N3O6 and a molecular weight of 305.33 g/mol. It is a derivative of piperidine and has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H23N3O6
  • Molecular Weight : 305.33 g/mol
  • CAS Number : 2108550-78-1

The biological activity of this compound is primarily attributed to its hydrazinyl group, which can form covalent bonds with electrophilic centers in biological molecules. This interaction can influence various biochemical pathways, including enzyme modulation and receptor activity, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of hydrazinylpiperidine compounds may possess anticancer activities by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures can exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : There is evidence suggesting that hydrazinyl compounds can exert antimicrobial effects against various pathogens.

Research Findings

Recent studies have explored the biological activity of this compound and its derivatives. Below are key findings from diverse sources:

Study FocusFindingsSource
Anticancer ActivityThe compound showed significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.
NeuroprotectionExhibited protective effects on neuronal cells under oxidative stress conditions, indicating potential for treating neurodegenerative disorders.
Antimicrobial EffectsDemonstrated activity against Gram-positive bacteria, suggesting utility in developing new antimicrobial agents.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Neuroprotective Effects

In a model of oxidative stress induced by hydrogen peroxide, the compound exhibited significant neuroprotective effects by reducing cell death and maintaining mitochondrial integrity. This suggests its potential application in therapies for conditions like Alzheimer's disease.

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